Fmoc-Trp(Boc)-OH
Description
Significance in Modern Peptide Synthesis
The advent of Fmoc-based solid-phase peptide synthesis (SPPS) has become the predominant method for synthesizing peptides in both academic and industrial settings. altabioscience.comnih.gov The significance of Fmoc-Trp(Boc)-OH within this framework is multifaceted. The tryptophan indole (B1671886) side chain is highly susceptible to modification, particularly alkylation, by reactive carbocations generated during the acidic cleavage steps of SPPS. peptide.comnih.gov These side reactions are especially problematic during the removal of other side-chain protecting groups, such as the sulfonyl-based protectors for arginine. peptide.com
The Boc group on the indole nitrogen of this compound effectively shields the tryptophan residue from these unwanted modifications. peptide.compeptide.com Upon final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA), the Boc group is removed, but it generates an intermediate carbamic acid that continues to protect the indole ring. peptide.compeptide.com This intermediate subsequently decarboxylates, yielding the native tryptophan residue. peptide.com This strategy significantly enhances the purity and yield of the final peptide product, particularly in sequences containing both tryptophan and arginine. peptide.com The use of this compound has been crucial for the successful synthesis of numerous biologically active peptides and proteins where the integrity of tryptophan residues is essential for their function. nih.gov
Historical Context of Tryptophan Protection Strategies
The synthesis of tryptophan-containing peptides has historically been a challenge due to the indole ring's reactivity. rsc.orgtandfonline.com Early peptide synthesis strategies often incorporated tryptophan without side-chain protection, leading to significant side reactions and low yields. peptide.com One of the primary issues was the degradation of the indole ring under the acidic conditions required for deprotection steps in Boc-based SPPS. nih.gov
To mitigate these issues, various protection strategies were developed. The formyl (For) group was one of the earliest protecting groups used for the tryptophan indole. rsc.orgacs.org While effective at preventing oxidation and alkylation, the formyl group's removal required harsh conditions that were not always compatible with other protecting groups or the peptide itself. rsc.org Another approach involved using scavengers during the cleavage step to trap reactive species before they could modify tryptophan. rsc.org However, scavengers were not always completely effective. rsc.org
Role of Orthogonal Protecting Groups in Fmoc Solid-Phase Peptide Synthesis
The success of modern solid-phase peptide synthesis hinges on the concept of "orthogonal protection." peptide.com This principle dictates that the different classes of protecting groups used in a synthesis can be removed under distinct chemical conditions without affecting the others. peptide.comiris-biotech.de In Fmoc-based SPPS, this orthogonality is typically achieved through a combination of base-labile and acid-labile protecting groups. wikipedia.org
The primary orthogonal protection scheme in Fmoc SPPS is the Fmoc/tBu (tert-butyl) strategy. peptide.comiris-biotech.de Here, the temporary Nα-amino protecting group is the base-labile Fmoc group, which is removed at each cycle of amino acid addition using a mild base, typically a solution of piperidine (B6355638) in DMF. lgcstandards.comuci.edu In contrast, the "permanent" side-chain protecting groups are acid-labile, designed to remain intact throughout the synthesis and be removed only at the final step when the peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA). lgcstandards.comiris-biotech.de
This compound is a perfect embodiment of this orthogonal philosophy. The Fmoc group on the α-amino position is cleaved by piperidine at each step of the synthesis, allowing the peptide chain to be elongated. luxembourg-bio.com Meanwhile, the Boc group on the tryptophan side chain, along with other tBu-based side-chain protecting groups, is stable to the basic conditions of Fmoc deprotection. nih.gov It remains in place until the final TFA cleavage, thereby providing continuous protection to the indole ring throughout the entire synthesis process. peptide.com This orthogonal arrangement ensures a high level of control over the chemical reactions at each stage of peptide assembly, minimizing side products and maximizing the yield of the desired peptide. peptide.comnih.gov
Table 1: Key Protecting Groups in Fmoc/tBu Solid-Phase Peptide Synthesis
| Protecting Group | Chemical Name | Target Functional Group | Cleavage Condition | Classification |
|---|---|---|---|---|
| Fmoc | 9-Fluorenylmethoxycarbonyl | α-Amino group | Base (e.g., Piperidine) | Temporary |
| Boc | tert-Butoxycarbonyl | Indole of Tryptophan, ε-Amino of Lysine (B10760008) | Acid (e.g., TFA) | Permanent (Side-chain) |
| tBu | tert-Butyl | Hydroxyl of Ser, Thr, Tyr; Carboxyl of Asp, Glu | Acid (e.g., TFA) | Permanent (Side-chain) |
| Trt | Trityl | Imidazole of His; Thiol of Cys; Amide of Asn, Gln | Acid (e.g., TFA) | Permanent (Side-chain) |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Guanidino of Arginine | Acid (e.g., TFA) | Permanent (Side-chain) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOHASQZJSJZBT-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431755 | |
| Record name | Fmoc-Trp(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143824-78-6 | |
| Record name | Fmoc-L-Trp(Boc)-OH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143824-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Trp(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V4CFM5R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Fmoc Trp Boc Oh and Its Derivatives
Established Synthetic Routes to Fmoc-Trp(Boc)-OH
The synthesis of this compound is a well-established process that begins with the amino acid L-tryptophan. The core of the synthesis involves the strategic and sequential protection of two key functional groups: the indole (B1671886) nitrogen and the α-amino group. chemicalbook.comchemicalbook.com
While the direct synthesis of this compound from tryptophan is the primary focus, related esterification and amidation reactions are central to the broader context of peptide synthesis. For instance, in peptide coupling, the carboxylic acid group of an Fmoc-protected amino acid is activated, often forming an active ester, which then reacts with the free amino group of another amino acid or a growing peptide chain to form an amide (peptide) bond. This fundamental reaction is repeated sequentially to build the desired peptide.
The synthesis of this compound requires careful control of reaction conditions to ensure selective protection of the correct functional groups. chemicalbook.com
Indole Nitrogen Protection : The process typically starts with the protection of the tryptophan indole nitrogen. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base, such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgnih.gov This step yields N-in-(Boc)-Tryptophan. The bulky Boc group is introduced to shield the nucleophilic indole nitrogen. nih.govtotal-synthesis.com
α-Amino Group Protection : Following the protection of the indole side chain, the α-amino group is protected using the Fmoc group. This is accomplished by reacting N-in-(Boc)-Tryptophan with an Fmoc-donating reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). chemicalbook.comchemicalbook.com This second step results in the final product, this compound.
The final compound is then purified using techniques like chromatography and characterized by methods such as NMR and mass spectrometry to confirm its structure and purity. chemicalbook.com
Advanced Strategies for Indole Nitrogen Protection in Tryptophan Derivatives
The indole ring of tryptophan is susceptible to various side reactions, including oxidation and alkylation, during peptide synthesis, particularly under acidic conditions used for cleavage. peptide.comthermofisher.com Protecting the indole nitrogen is therefore critical to minimize these unwanted modifications and ensure the synthesis of pure peptides in high yield. advancedchemtech.compeptide.com
The N-in-Boc (tert-butoxycarbonyl) protecting group is the most common choice for shielding the tryptophan indole side chain in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com
Mechanism : The Boc group is an acyl-type protecting group introduced via reagents like di-tert-butyl dicarbonate ((Boc)₂O). quora.com It deactivates the indole ring by withdrawing electron density, making it less susceptible to electrophilic attack. The protection is acid-labile; it is readily removed by treatment with acids like trifluoroacetic acid (TFA), which are commonly used in the final cleavage step of SPPS. wikipedia.orgjk-sci.com During deprotection, the Boc group fragments into volatile byproducts like carbon dioxide and isobutene. quora.com
Advantages :
Prevents Side Reactions : The primary advantage is the prevention of alkylation of the indole ring. rsc.org This is particularly important when synthesizing peptides containing arginine residues protected by sulfonyl-based groups (e.g., Pbf), as the cationic species released during their cleavage can modify unprotected tryptophan. peptide.comsigmaaldrich.com
Orthogonality : The Boc group's acid lability is orthogonal to the base-labile Fmoc group on the α-amino position. This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the Boc protection on the tryptophan side chain. google.comorganic-chemistry.org
Stability : The Boc group is stable under the basic conditions used for Fmoc deprotection and to most nucleophiles. organic-chemistry.org
While N-in-Boc is widely used, several other protecting groups have been developed for the tryptophan indole nitrogen, each with specific properties and applications.
Formyl (For) : Historically, the formyl group was a common choice for indole protection, especially in Boc-based SPPS. google.compeptide.com It is stable to the acidic conditions used to remove Nα-Boc groups but can be cleaved under different conditions, such as with hydrazine (B178648) or liquid ammonia. nih.govresearchgate.net However, a significant drawback is the potential for the formyl group to migrate to other free amino groups, such as the lysine (B10760008) side chain, during deprotection steps. researchgate.net
Boc-Sar-Sar and Boc-Nmbu : These are examples of advanced, multi-component protecting groups designed to enhance the properties of the resulting peptide.
Fmoc-Trp(Boc-Sar-Sar)-OH : In this derivative, after the peptide is synthesized, the final acid treatment cleaves the Boc group, leaving the indole modified with a sarcosinyl-sarcosinyl (Sar-Sar) moiety. This introduces a temporary positive charge, which can improve the solubility of the peptide and facilitate its purification by HPLC. The Sar-Sar group is subsequently cleaved at physiological pH. researchgate.netresearchgate.net
Fmoc-Trp(Boc-Nmbu)-OH : Similarly, this derivative leaves a cationic 4-(N-methylamino)butanoyl (Nmbu) group on the tryptophan after Boc cleavage. This group also aids in purification and is later removed by intramolecular cyclization at a pH of 9.5. researchgate.netresearchgate.net
Below is a comparative analysis of these protecting groups:
| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) wikipedia.org | Excellent protection against alkylation; Orthogonal to Fmoc group. google.compeptide.com | Can lead to t-butylation of nucleophiles if scavengers are not used. wikipedia.org |
| Formyl | For | Basic conditions (e.g., hydrazine, liquid ammonia, aqueous amines). nih.govresearchgate.net | Stable to acid. peptide.com | Risk of migration to other amino groups during deprotection. researchgate.net |
| Boc-Sarcosinyl-Sarcosinyl | Boc-Sar-Sar | Boc cleaved by acid (TFA); Sar-Sar cleaved at physiological pH. researchgate.net | Improves peptide solubility for HPLC purification. researchgate.net | Requires an additional cleavage step for the Sar-Sar moiety. |
| Boc-4-(N-methylamino)butanoyl | Boc-Nmbu | Boc cleaved by acid (TFA); Nmbu cleaved at pH 9.5. researchgate.net | Improves peptide solubility for HPLC purification. researchgate.net | Requires an additional, specific pH-dependent cleavage step. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. Solid-phase peptide synthesis (SPPS), the primary application for this compound, is known for its high consumption of solvents, particularly for washing steps between coupling and deprotection. peptide.comrsc.org
Recent research focuses on several areas to make the synthesis process more sustainable:
Greener Solvents : Efforts are underway to replace traditional, hazardous solvents with more environmentally benign alternatives. This includes exploring the use of ionic liquids or developing water-based synthesis methods. rsc.orgsemanticscholar.org One approach involves using water-dispersible nanoparticles of Fmoc-amino acids for synthesis in aqueous media. semanticscholar.org
Process Optimization : Strategies to reduce solvent usage include combining the coupling and deprotection steps into a single pot, thereby eliminating the intermediate washing stages. This "in situ Fmoc removal" approach can save a significant amount of solvent. peptide.comrsc.org
Alternative Reagents : The development of greener coupling agents and the use of agro-waste-derived solvent media represent novel approaches. For example, using Fmoc-amino acid chlorides under biphasic conditions with a solvent medium derived from lemon fruit shell ash has been reported as a greener method for peptide bond formation. nih.gov
These green chemistry initiatives aim to make the synthesis of peptides containing this compound more efficient, less wasteful, and environmentally sustainable without compromising the quality of the final product. rsc.org
Solvent Selection for Environmentally Benign Synthesis
The choice of solvent is critical in SPPS as it impacts resin swelling, reagent solubility, and reaction kinetics. nih.govbiotage.com Historically, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) have been the solvents of choice. tandfonline.com However, these substances are now classified as hazardous and are subject to increasing regulatory restrictions, necessitating the identification of safer, more sustainable alternatives. rsc.orgtandfonline.com
The evaluation of a "green" solvent for SPPS, and by extension for syntheses involving this compound, is based on several key performance indicators:
Resin Swelling: The solvent must adequately swell the solid support (resin) to ensure the accessibility of reactive sites. nih.gov
Reagent Solubility: It must effectively dissolve the Fmoc-amino acids (including this compound) and coupling reagents to facilitate efficient reactions. tandfonline.comnih.gov
Reaction Compatibility: The solvent must be compatible with all steps of the SPPS cycle, including coupling and Fmoc-deprotection, without promoting side reactions like racemization. biotage.com
Recent research has identified several promising green alternatives to traditional SPPS solvents. A study by Gyros Protein Technologies highlighted cyclopentanone (B42830) as a suitable replacement for DMF. gyrosproteintechnologies.com Other explored solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), ethyl acetate (B1210297) (EtOAc), dimethyl carbonate (DMC), and γ-valerolactone (GVL). gappeptides.comtandfonline.com
For instance, 2-MeTHF has been shown to be a viable alternative to both DMF and DCM in all steps of SPPS, demonstrating lower degrees of racemization during the incorporation of the first amino acid compared to DCM. ub.edu Dipropyleneglycol dimethylether (DMM) has also been reported as a valuable and biodegradable alternative to DMF in all stages of SPPS. nih.gov Deep eutectic solvents (DESs) are another class of green solvents being explored as biodegradable and nontoxic alternatives for protection reactions in chemical synthesis. researchgate.net
Below is a data table summarizing the evaluation of selected green solvents against the traditionally used DMF.
| Solvent | Classification | Key Findings in SPPS Evaluation |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Hazardous / Traditional | Effective but classified as toxic for reproduction. tandfonline.com |
| Cyclopentanone | Greener Alternative | Identified as a suitable replacement for DMF; successfully used for the synthesis of leu-enkephalin. gyrosproteintechnologies.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable sources; demonstrated high crude purity and low racemization potential. gappeptides.combiotage.com A viable alternative to DMF and DCM in all SPPS steps. ub.edu |
| Ethyl Acetate (EtOAc) | Greener Alternative | Used as a bulk component in mixed solvent systems to reduce the use of more hazardous solvents. acs.org |
| Dipropyleneglycol Dimethylether (DMM) | Greener Alternative | Low toxicity and easily biodegradable; found to be a valuable alternative to DMF in all SPPS steps. nih.gov |
Reduction of Waste Streams in Production
Another innovative strategy is the ReGreen SPPS protocol. This method utilizes greener solvents like ethyl acetate (EtOAc) and dimethylsulfoxide (DMSO) and, crucially, incorporates a facile process for recycling these solvents and the coupling agent (Oxyma) from the waste stream. polypeptide.com A life cycle analysis demonstrated that implementing this recycling process can lead to a four-fold reduction in the carbon footprint compared to conventional DMF-based methods. acs.org
The in-situ solvent recycling process offers another avenue for waste reduction. In this method, the coupling and deprotection steps occur in the same solvent without an intermediate draining step. A concentrated deprotection base is added directly to the coupling solution, saving significant amounts of solvent that would otherwise be used for washing between these steps. google.com
The table below summarizes key methodologies aimed at reducing waste streams in the production of peptides containing this compound and its derivatives.
| Methodology | Principle | Reported Waste Reduction / Benefits |
|---|---|---|
| "Tea Bag" Synthesis | Parallel synthesis in enclosed resin packets, allowing for communal washing and deprotection steps. nih.gov | Reduces DMF usage by 25-30% and deprotection reagent by 50% when recycling is included. researchgate.net |
| ReGreen SPPS | Utilizes greener solvents (EtOAc/DMSO) combined with a protocol for recycling solvents and reagents from the waste stream. polypeptide.com | Achieved 86% recovery of EtOAc, 70% of DMSO, and 38% of Oxyma for reuse; leads to a ~4-fold reduction in carbon footprint. acs.org |
| In-situ Solvent Recycling | Combines coupling and deprotection steps in the same solvent by adding a concentrated base directly, eliminating intermediate washing steps. google.com | Significantly reduces solvent consumption by eliminating the need to drain and wash between coupling and deprotection. google.com |
Incorporation of Tryptophan into Peptide Sequences
Tryptophan, with its reactive indole ring, can be prone to various side reactions during peptide synthesis. The use of this compound mitigates these issues, facilitating its seamless integration into peptide sequences.
Coupling Reagents and Conditions
The incorporation of this compound into a growing peptide chain typically involves standard peptide coupling methodologies. Common coupling reagents used in Fmoc SPPS include uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium (B103445) salts like PyBOP, often in conjunction with additives such as HOBt (Hydroxybenzotriazole) or Oxyma Pure. These reagents activate the carboxyl group of this compound for nucleophilic attack by the free amine of the peptide chain attached to the resin. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically used to neutralize the acid generated during the activation and coupling steps.
The coupling efficiency of this compound can be influenced by factors such as steric hindrance from adjacent amino acids and the choice of coupling reagent. For challenging couplings, such as those involving bulky amino acids or sequences prone to aggregation, double coupling (repeating the coupling step) or extending coupling times can be employed to maximize incorporation biotage.com.
Optimization of Coupling Efficiency
Optimizing the coupling efficiency of this compound involves careful selection of reagents, solvents, and reaction conditions. While standard coupling protocols are often effective, sequences prone to aggregation may benefit from increased reagent concentrations or the use of specific additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure, which can enhance coupling rates and reduce racemization biotage.comacs.orgrsc.org. The use of green solvents and optimized coupling agents like TBEC (2-(6-Trifluoromethylbenzotriazol-1-yloxy)tetramethylenefosforylaminohexafluorophosphate) has also been explored to improve efficiency and sustainability rsc.org.
Prevention of Side Reactions During Peptide Elongation
The indole ring of tryptophan is susceptible to various chemical modifications during SPPS, particularly during the cleavage and deprotection steps. The Boc protection on the indole nitrogen of this compound is critical for preventing these unwanted reactions.
Suppression of Alkylation and Sulfonation of the Indole Ring
The indole nucleus of tryptophan is electron-rich and can undergo electrophilic attack, leading to alkylation or sulfonation. These reactions are often initiated by reactive cationic species generated during the cleavage of acid-labile side-chain protecting groups, particularly those on arginine residues (e.g., Mtr, Pmc, Pbf) sigmaaldrich.comnbinno.compeptide.comiris-biotech.de. The Boc group on the indole nitrogen of this compound significantly reduces the electron density of the indole ring, thereby rendering it less susceptible to electrophilic attack nbinno.compeptide.comchemicalbook.com. This protection is crucial, as oxidation products of tryptophan are generally irreversible thermofisher.com. Studies have shown that using this compound effectively eliminates sulfonation of the indole ring, even in the presence of sulfonyl-protected arginine residues sigmaaldrich.compeptide.comub.edu.
Cleavage and Deprotection Strategies in Fmoc SPPS
The final step in SPPS involves cleaving the synthesized peptide from the solid support and simultaneously removing all side-chain protecting groups. This is typically achieved using strong acid cocktails, most commonly trifluoroacetic acid (TFA). The acid-labile Boc group on the indole nitrogen of this compound is designed to be removed under these conditions nbinno.compeptide.com.
During TFA cleavage, various protecting groups release reactive carbocations. To prevent these cations from alkylating or modifying sensitive amino acid residues like tryptophan, scavengers are added to the cleavage cocktail. Common scavengers include water, triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), and thioanisole (B89551) sigmaaldrich.comthermofisher.com. The use of this compound ensures that the indole ring is protected from these reactive species during this critical step nbinno.compeptide.comthermofisher.com. For instance, TFA treatment of the Boc-protected indole generates an intermediate carbamic acid, which shields the indole ring, and upon neutralization, decomposes to release CO2 and the deprotected tryptophan residue peptide.com.
The choice of cleavage cocktail and reaction time is crucial and depends on the specific amino acid composition of the peptide and the nature of other protecting groups used. However, the presence of this compound generally simplifies cleavage protocols, often negating the need for complex or highly toxic scavenger mixtures sigmaaldrich.comsigmaaldrich.com.
TFA-mediated Cleavage and N-in-carboxy Indole Formation
During the final step of SPPS, trifluoroacetic acid (TFA) is used to cleave the synthesized peptide from the solid support and simultaneously remove acid-labile side-chain protecting groups. When this compound is used, the Boc group on the indole nitrogen is removed by TFA. This process generates an intermediate carbamic acid, which protects the indole ring. Upon subsequent neutralization or decomposition, this carbamic acid releases carbon dioxide, yielding the deprotected tryptophan residue peptide.com. This mechanism effectively shields the indole nitrogen from electrophilic attack during cleavage peptide.compeptide.com.
However, without proper protection or in the presence of certain conditions, tryptophan residues are susceptible to side reactions during TFA cleavage. These can include alkylation and oxidation of the indole ring thermofisher.comsigmaaldrich.com. The Nin-Boc protection of tryptophan in this compound is specifically designed to prevent these modifications by forming a stable intermediate that decomposes to the free indole peptide.compeptide.com.
Role of Scavengers in Cleavage Mixtures
TFA cleavage liberates reactive cationic species from the removed protecting groups and resin linkers. These cations can alkylate nucleophilic residues within the peptide, such as tryptophan, methionine, cysteine, and tyrosine thermofisher.comsigmaaldrich.compeptide.com. To mitigate these side reactions, scavengers are added to the TFA cleavage cocktail.
Commonly used scavengers include:
Water (H₂O) : Acts as a scavenger for tert-butyl cations wpmucdn.com.
Triisopropylsilane (TIS) : Efficiently scavenges trityl and Pbf cations, and can also help remove trityl protecting groups from cysteine kohan.com.twsigmaaldrich.com. However, care must be taken with unprotected tryptophan as silanes can reduce indoles sigmaaldrich.com.
Ethane dithiol (EDT) : A potent scavenger for tert-butyl cations, it also reduces oxidation of cysteine and methionine side chains and aids in the removal of trityl groups kohan.com.twsigmaaldrich.com. It is particularly effective in preventing acid-catalyzed oxidation of tryptophan residues sigmaaldrich.com.
Thioanisole : Aids in the removal of Pbf protecting groups from arginine and suppresses oxidation of cysteine and methionine kohan.com.tw.
Phenol : Protects tyrosine and tryptophan side chains from oxidation kohan.com.tw.
Anisole : Used in conjunction with EDT to prevent alkylation of cysteine by tryptophan wpmucdn.com.
Dithiothreitol (DTT) : A reducing agent that can reduce disulfide bonds and suppress methionine oxidation wpmucdn.compeptide.com.
A widely used general cleavage mixture, often referred to as "Reagent K," comprises TFA, water, phenol, thioanisole, and EDT sigmaaldrich.com. However, for many sequences, simpler mixtures like TFA/TIS/water (95:2.5:2.5) can suffice, especially when using this compound sigmaaldrich.com. The specific choice of scavengers depends on the peptide sequence and the protecting groups used kohan.com.tw.
Addressing Challenges in SPPS with this compound
While this compound is highly beneficial, certain challenges can arise during its use in SPPS.
Minimizing Racemization during Fmoc Deprotection and Coupling
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical concern in peptide synthesis. While this compound itself is generally stable to racemization during Fmoc deprotection, other amino acids in the sequence, particularly histidine, can be prone to it nih.govmdpi.comchempep.com. The Fmoc deprotection step, typically using piperidine (B6355638), is usually mild and does not directly cause racemization of tryptophan mdpi.com. However, the subsequent coupling step, especially with certain coupling reagents or bases, can lead to racemization of sensitive residues if not optimized peptide.comnih.govmdpi.comchempep.com. Careful selection of coupling reagents (e.g., HATU, HBTU, PyBOP) and additives (e.g., HOAt, HOBt) is crucial to minimize racemization, particularly for residues like histidine nih.govchempep.com.
Impact on Peptide Solubility and Purification (e.g., HPLC)
Tryptophan is a hydrophobic amino acid sigmaaldrich.com. Incorporating multiple tryptophan residues, especially when protected, can sometimes lead to reduced peptide solubility, which can complicate purification by High-Performance Liquid Chromatography (HPLC) sigmaaldrich.comgoogle.com. The Boc group on the indole nitrogen contributes to the hydrophobicity of the residue. However, the Boc protection strategy for tryptophan is generally well-tolerated during HPLC purification diva-portal.orgacs.org. In some cases, strategies involving modified tryptophan derivatives have been explored to enhance peptide solubility for purification diva-portal.org.
Strategies for Difficult Sequences
Peptides containing multiple hydrophobic residues, such as those with several tryptophan units, can be prone to aggregation during synthesis, leading to incomplete couplings and lower yields sigmaaldrich.com. Strategies to overcome these difficulties include:
Double coupling : Repeating the coupling step for challenging sequences or specific amino acids like arginine, which can be bulky when coupled to residues like tryptophan, can improve incorporation efficiency biotage.com.
Optimized coupling reagents and conditions : Using potent coupling reagents and appropriate bases, while carefully controlling reaction times and temperatures, can enhance coupling efficiency for sterically hindered or aggregation-prone sequences chempep.com.
Solvent additives : Incorporating additives like DMSO or NMP can sometimes improve solubility and reduce aggregation peptide.com.
Use of specific resins : Employing resins with enhanced swelling properties or specific linkers can also aid in the synthesis of difficult sequences thermofisher.compeptide.com.
When synthesizing peptides containing both arginine and tryptophan, this compound is particularly recommended. This is because sulfonyl protecting groups from arginine side chains (e.g., Pmc, Pbf) can migrate to the indole ring of tryptophan during TFA cleavage, a side reaction that this compound effectively minimizes peptide.compeptide.com.
Compound Name Table
| Compound Name | Abbreviation |
| Nα-Fmoc-Nin-Boc-L-tryptophan | This compound |
| Trifluoroacetic acid | TFA |
| tert-butyloxycarbonyl | Boc |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| Triisopropylsilane | TIS |
| Ethane dithiol | EDT |
| Thioanisole | |
| Phenol | |
| Anisole | |
| Dithiothreitol | DTT |
| Methionine | Met |
| Cysteine | Cys |
| Tyrosine | Tyr |
| Arginine | Arg |
| Histidine | His |
| Pmc (2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl | Pmc |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Pbf |
| Trityl | Trt |
| Mtr (Mesityl-2-sulfonyl) | Mts |
| N-in-carboxy indole |
This compound, or Nα-Fmoc-Nin-Boc-L-tryptophan, is a crucial protected amino acid derivative widely employed in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy. Its structure incorporates the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan, which is essential for preventing side reactions during peptide synthesis and cleavage peptide.compeptide.com. This article explores the applications and challenges associated with this compound in SPPS, focusing on its role during cleavage, the function of scavengers, and strategies for overcoming synthesis hurdles.
Applications in Solid Phase Peptide Synthesis Spps
Addressing Challenges in SPPS with this compound
Despite its advantages, this compound can present certain challenges during its use in SPPS.
Minimizing Racemization during Fmoc Deprotection and Coupling
Racemization, the loss of stereochemical integrity at an amino acid's α-carbon, is a significant concern in peptide synthesis. While this compound itself generally exhibits stability against racemization during Fmoc deprotection, other amino acids within the sequence, notably histidine, can be prone to this issue nih.govmdpi.comchempep.com. The Fmoc deprotection step, typically performed with piperidine (B6355638), is usually mild and does not directly induce tryptophan racemization mdpi.com. However, the subsequent coupling step, particularly with certain coupling reagents or bases, can lead to racemization of sensitive residues if not carefully optimized peptide.comnih.govmdpi.comchempep.com. The judicious selection of coupling reagents (e.g., HATU, HBTU, PyBOP) and additives (e.g., HOAt, HOBt) is critical for minimizing racemization, especially for residues like histidine nih.govchempep.com.
Impact on Peptide Solubility and Purification (e.g., HPLC)
Tryptophan is classified as a hydrophobic amino acid sigmaaldrich.com. The incorporation of multiple tryptophan residues, particularly when protected, can sometimes lead to reduced peptide solubility, potentially complicating purification via High-Performance Liquid Chromatography (HPLC) sigmaaldrich.comgoogle.com. The Boc group on the indole nitrogen contributes to the residue's hydrophobicity. Nevertheless, the Boc protection strategy for tryptophan is generally well-tolerated during HPLC purification diva-portal.orgacs.org. In some instances, strategies involving modified tryptophan derivatives have been explored to enhance peptide solubility for purification purposes diva-portal.org.
Strategies for Difficult Sequences
Peptides composed of multiple hydrophobic residues, such as those containing several tryptophan units, may be prone to aggregation during synthesis, resulting in incomplete couplings and reduced yields sigmaaldrich.com. Strategies to address these challenges include:
Double coupling : Repeating the coupling step for challenging sequences or specific amino acids, such as arginine (which can be bulky when coupled to residues like tryptophan), can improve incorporation efficiency biotage.com.
Optimized coupling reagents and conditions : Employing potent coupling reagents and appropriate bases, while carefully controlling reaction times and temperatures, can enhance coupling efficiency for sterically hindered or aggregation-prone sequences chempep.com.
Solvent additives : The inclusion of additives like DMSO or NMP can sometimes improve solubility and mitigate aggregation peptide.com.
Use of specific resins : The utilization of resins with enhanced swelling properties or specialized linkers can also facilitate the synthesis of difficult sequences thermofisher.compeptide.com.
For peptides that contain both arginine and tryptophan, the use of this compound is particularly advantageous. This is due to the potential for sulfonyl protecting groups from arginine side chains (e.g., Pmc, Pbf) to migrate to the indole ring of tryptophan during TFA cleavage—a side reaction that this compound effectively minimizes peptide.compeptide.com.
Advanced Research Applications of Fmoc Trp Boc Oh
Peptide-Based Therapeutics and Drug Development
Fmoc-Trp(Boc)-OH is a cornerstone building block in the solid-phase peptide synthesis (SPPS) of complex peptide-based therapeutics. chemicalbook.comchemimpex.comchemimpex.com Its unique dual-protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the indole (B1671886) nitrogen of the tryptophan side chain, is essential for incorporating tryptophan into peptide sequences with high fidelity. chemicalbook.comnbinno.com This protection strategy is critical for preventing unwanted side reactions, such as alkylation and sulfonation of the sensitive indole ring, particularly during the synthesis of peptides that also contain arginine residues. peptide.compeptide.com The use of this compound minimizes these side reactions, leading to purer crude peptides in higher yields. peptide.compeptide.com This enhanced purity and yield are vital in the pharmaceutical industry for developing peptide-based drugs for a range of diseases, including metabolic disorders and cancer. chemimpex.com
Analogs of Glucagon-Like Peptide-1 (GLP-1)
The synthesis of analogs of Glucagon-Like Peptide-1 (GLP-1), which are used in the treatment of type 2 diabetes, represents a significant application of this compound. nbinno.comadvancedchemtech.comomizzur.com GLP-1 is a peptide hormone that stimulates glucose-dependent insulin (B600854) release, suppresses glucagon (B607659) secretion, and promotes satiety. nih.gov However, native GLP-1 has a very short plasma half-life due to rapid enzymatic degradation. nih.gov Researchers engineer more stable and long-lasting GLP-1 receptor agonists by making specific amino acid substitutions. nih.gov this compound is crucial for the successful synthesis of these complex peptide analogs via Fmoc-based SPPS. nbinno.comadvancedchemtech.com The protection of the tryptophan indole nitrogen by the Boc group is essential to prevent modification during the repeated acid treatments used to cleave other side-chain protecting groups, ensuring the final peptide's structural integrity and biological activity. nbinno.com
| Therapeutic Target | Peptide Class | Role of this compound | Research Finding |
| Type 2 Diabetes | Glucagon-Like Peptide-1 (GLP-1) Analogs | Essential building block in solid-phase peptide synthesis (SPPS). advancedchemtech.comomizzur.com | Prevents unwanted side reactions on the tryptophan indole ring, which is crucial for the synthesis of complex GLP-1 analogs. nbinno.com |
Antibacterial Peptides
This compound is instrumental in the synthesis of novel antibacterial peptides. The tryptophan residue, with its aromatic side chain, often plays a crucial role in the stability and biological interactions of these peptides. chemicalbook.com The compound is used as a building block in the synthesis of daptomycin, an antibiotic effective against infections caused by methicillin-resistant Staphylococcus aureus (MRSA). biosynth.com Furthermore, research has demonstrated its application in creating highly active antibacterial peptides, such as ferrocenoylated or ruthenocenoylated Arg-Trp peptides, through L-to-D substitution scans. It has also been used to synthesize peptide antibiotics that show activity against Pseudomonas aeruginosa. medchemexpress.com
| Antibacterial Agent | Target Bacteria | Application of this compound |
| Daptomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | Key building block in the peptide's synthesis. biosynth.com |
| Ferrocenoylated/Ruthenocenoylated Arg-Trp peptides | Not specified | Used in L-to-D substitution scans to discover highly active peptides. |
| Macrocyclic β-hairpin peptidomimetics | Pseudomonas aeruginosa | Incorporated into peptide structures to generate antibiotics. medchemexpress.com |
Therapeutic Peptides in Oncology and Immunology
In the fields of oncology and immunology, this compound facilitates the development of innovative therapeutic peptides. chemimpex.com The ability to incorporate tryptophan precisely allows for the design of peptides that can mimic natural protein interactions, a key strategy in drug discovery. chemicalbook.com The compound serves as a synthon in the production of kynurenine, a metabolite of tryptophan that has demonstrated anti-cancer properties. biosynth.com Moreover, the unique properties of this compound extend to its use in forming nanoparticles for targeted drug delivery systems in cancer therapy, highlighting its versatility beyond direct peptide synthesis.
Nanoparticle Formation and Drug Delivery Systems
Beyond its role in linear peptide synthesis, this compound has emerged as a valuable molecule for creating self-assembled nanostructures for biomedical applications. researchgate.netsigmaaldrich.com This single amino acid derivative can spontaneously form uniform, spherical nanoparticles that are biocompatible. researchgate.netnih.gov These nanoparticles have shown significant potential as carriers for targeted drug delivery, particularly in cancer therapy. sigmaaldrich.com The resulting nanospheres are stable under various pH conditions and can withstand thermal perturbations, making them robust vehicles for therapeutic agents. nih.gov
Encapsulation and Release of Bioactive Molecules
Nanoparticles formed from the self-assembly of this compound exhibit a high capability for encapsulating bioactive molecules. researchgate.net Studies have shown that these nanospheres can effectively load anti-cancer drugs, demonstrating higher cytotoxic potential against glioma cells compared to the free drug. researchgate.net The hollow interior of these spherical nanoparticles makes them suitable for carrying a variety of cargo. nih.gov In addition to therapeutic drugs, these nanoparticles have been used to encapsulate fluorescent dyes like rhodamine 6G for cell imaging purposes. researchgate.net A key feature of these systems is their ability to release the encapsulated molecules to various cells, underscoring their potential as effective drug delivery vehicles. nih.gov
| Encapsulated Molecule | Nanoparticle System | Application | Research Finding |
| Anti-cancer drugs | This compound nanospheres | Oncology / Drug Delivery | Drug-loaded nanoparticles showed high cytotoxic potential toward glioma cells. researchgate.net |
| Rhodamine 6G (fluorescent dye) | This compound nanospheres | Cell Imaging | Demonstrated successful encapsulation and utility for imaging applications. researchgate.net |
Biocompatibility Studies of this compound Nanoparticles
The emergence of nanotechnology in medicine has prompted investigations into the biocompatibility of various nanomaterials for therapeutic and diagnostic purposes. While specific and extensive biocompatibility studies exclusively focused on nanoparticles formulated solely from this compound are not widely documented in publicly available research, the broader context of Fmoc-amino acid and peptide-based self-assembling nanomaterials provides significant insights into their expected biological interactions.
Nanoparticles derived from Fmoc-amino acids are of interest for drug delivery systems. For instance, nanoparticles formed by this compound loaded with the chemotherapy drug doxorubicin (B1662922) have been shown to be more effective in killing glioma cells compared to the free drug, suggesting their potential as effective delivery vehicles. acs.org The success of such a system inherently relies on a degree of biocompatibility that allows the nanoparticles to reach their target cells without causing undue systemic toxicity.
General studies on self-assembling peptide nanomaterials highlight several factors that influence their biocompatibility, including cytotoxicity, immunogenicity, and hemocompatibility.
Cytotoxicity: The toxicity of peptide-based nanoparticles is a primary concern. Studies on cytotoxic peptide amphiphiles that self-assemble have shown that the resulting nanostructure can influence how they interact with cells, acting as either a reservoir for sustained release or presenting surface-bound cytotoxicity. nih.gov For Fmoc-amino acid conjugates, cytocompatibility is often observed at concentrations below their critical aggregation concentration, with some cytotoxicity noted at higher concentrations. nih.gov
Immunogenicity: The potential for a nanomaterial to elicit an immune response is a critical aspect of its biocompatibility. Research on self-assembling peptides indicates that surface properties, such as charge, can significantly modulate immunogenicity. nih.govnih.gov By modifying the surface chemistry of peptide nanofibers, it is possible to either enhance or suppress immune responses. nih.gov
Hemocompatibility: For intravenously administered nanoparticles, their interaction with blood components is crucial. The surface chemistry of nanoparticles plays a significant role in their hemocompatibility. nih.gov Factors such as surface charge can influence interactions with red blood cells, potentially leading to aggregation. nih.gov
Protein Engineering and Enzyme-Substrate Research
This compound is a valuable tool in protein engineering and the study of enzyme-substrate interactions, primarily through its use in solid-phase peptide synthesis (SPPS) to create custom peptides and libraries of potential enzyme substrates. The Boc protection on the tryptophan indole side chain is crucial for preventing unwanted side reactions during peptide synthesis, especially when synthesizing peptides containing arginine. advancedchemtech.com
One significant application is in the generation of positional scanning synthetic combinatorial libraries (PS-SCL) to rapidly determine the substrate specificity of proteases. In this technique, a series of peptide libraries is synthesized where one position is fixed with a specific amino acid, and all other positions contain a mixture of amino acids. By screening these libraries against a protease, the preferred amino acid at each position in the substrate can be identified. This compound is incorporated into these libraries to assess the enzyme's preference for tryptophan at various positions within its substrate.
Table 1: Representative Amino Acid Ratios in a PS-SCL
| Amino Acid | Molar Percentage |
|---|---|
| Fmoc-Ala-OH | 3.3% |
| Fmoc-Arg(Pbf)-OH | 6.4% |
| Fmoc-Asn(Trt)-OH | 5.2% |
| ... | ... |
| This compound | 3.7% |
| ... | ... |
This table illustrates an example of the isokinetic mixture ratios of Fmoc-amino acids used to create a randomized position in a substrate library. The percentages are adjusted based on the relative reactivity of each amino acid to achieve equimolar incorporation.
The synthesis of fluorogenic peptide substrates is another key area where this compound is employed. These substrates are designed to release a fluorescent molecule upon cleavage by an enzyme, providing a sensitive method for measuring enzyme activity. Fmoc-based synthesis strategies allow for the creation of a wide variety of peptide sequences, including those containing tryptophan, to probe the specificities of different enzymes.
DNA-Encoded Chemical Libraries (DECL) and Compatibility Studies
DNA-Encoded Chemical Libraries (DECLs) have emerged as a powerful technology for the discovery of novel bioactive molecules. This method involves the synthesis of large libraries of compounds, each of which is attached to a unique DNA tag that encodes its chemical structure. The synthesis of these libraries often occurs in aqueous environments to maintain the integrity of the DNA tag, which presents challenges for traditional organic synthesis methods.
This compound has been investigated for its compatibility with solution-phase, on-DNA peptide synthesis. The use of the Boc protecting group on the tryptophan indole nitrogen is intended to prevent potential side reactions. Studies have shown that while this compound can be coupled to a DNA-oligo, its efficiency can be lower compared to other amino acids. Interestingly, the Boc group has been observed to be partially labile during the coupling and subsequent Fmoc deprotection steps in aqueous conditions, and can continue to hydrolyze over time in storage. Despite this, no significant side reactions of the exposed indole nitrogen were reported during subsequent peptide elongation or the removal of other protecting groups.
Structure Derivatization of Peptides
This compound is instrumental in the structural derivatization of peptides, enabling the introduction of modifications that can enhance their stability, bioactivity, and therapeutic potential.
Incorporation of Non-Standard Amino Acids
While tryptophan is a standard amino acid, the use of its protected form, this compound, is essential in SPPS to prevent modification of the indole ring, particularly during the cleavage of other side-chain protecting groups like Pbf from arginine. The Boc group on the tryptophan side chain minimizes side reactions, leading to purer crude peptides in higher yields. This strategic use of a protected amino acid is a fundamental aspect of synthesizing complex peptides and incorporating other non-standard or modified amino acids into a peptide sequence.
Peptide Stapling through Tryptophan-Mediated Reactions (e.g., Petasis Reaction)
Peptide stapling is a strategy to constrain a peptide's conformation into a more stable and biologically active form, often an alpha-helix. This is achieved by introducing a chemical brace, or "staple," that links two amino acid side chains. The tryptophan side chain, facilitated by the use of this compound in the peptide's synthesis, offers unique opportunities for such modifications.
A notable example is the use of the tryptophan-mediated Petasis reaction for peptide stapling. The Petasis reaction is a multicomponent reaction involving an amine, a carbonyl compound, and a boronic acid. In the context of peptide stapling, the indole nitrogen of a tryptophan residue can act as the amine component. This approach allows for the formation of macrocyclic, or "stapled," peptides in a straightforward manner and is applicable in both solution and solid-phase synthesis. This method not only enhances the stability of peptides but also allows for late-stage functionalization, enabling the rapid creation of diverse peptide conjugates for biological and medicinal applications.
Co-assembly with Other Fmoc-Amino Acids for Hydrogel Formation
Fmoc-amino acids are known for their ability to self-assemble into supramolecular structures, including hydrogels, which are three-dimensional networks capable of holding large amounts of water. These hydrogels have significant potential in biomedical applications such as drug delivery and 3D cell culture.
The formation of these hydrogels is driven by non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic fluorenyl groups. The properties of the resulting hydrogel can be tuned by the specific amino acid used.
Furthermore, the co-assembly of different Fmoc-amino acids can lead to the formation of hydrogels with novel properties. Studies have shown that mixing solutions of different Fmoc-amino acids can result in the formation of stable, co-assembled supramolecular gels. For example, co-assembly of Fmoc-Trp-OH with Fmoc-Lys-FMOC-OH has been investigated. The resulting hydrogels exhibit a homogeneous structure with interconnected pores, and the density of this structure can be influenced by the ratio of the constituent Fmoc-amino acids.
Table 2: Characterization of Co-Assembled Fmoc-Amino Acid Hydrogels
| Property | Fmoc-Trp-OH | Fmoc-Lys-FMOC-OH | Co-Assembled Hydrogel |
|---|---|---|---|
| Particle Size (DLS) | ~1800 nm | ~320 nm | ~490 nm |
| Polydispersity Index (PDI) | 0.8 | 0.5 | 0.3 |
| Morphology (SEM) | Less homogeneous | - | Homogeneous with interconnected pores |
This table summarizes findings from a study on the co-assembly of Fmoc-Trp-OH and Fmoc-Lys-FMOC-OH, demonstrating how co-assembly can lead to structures with intermediate and often improved properties compared to the individual components.
The ability of this compound to participate in such co-assembly processes, following the deprotection of its protecting groups, opens up possibilities for creating bespoke hydrogel materials with tailored characteristics for specific biomedical applications.
Analytical Methodologies and Quality Control in Fmoc Trp Boc Oh Research
Purity Assessment Techniques
Rigorous purity assessment is essential to guarantee the integrity of synthesized peptides. Several chromatographic and spectroscopic techniques are routinely used to evaluate the purity of Fmoc-Trp(Boc)-OH.
High-Performance Liquid Chromatography (HPLC)
Table 1: Typical HPLC Purity Specifications for this compound
| Purity Metric | Specification | Reference |
| HPLC Purity | ≥ 97.0% | sigmaaldrich.comsigmaaldrich.com |
| HPLC Purity | ≥ 97.5% | sigmaaldrich.comsigmaaldrich.comweeiboo.com |
| HPLC Purity | ≥ 98.0% | biocrick.comapexbt.com |
| HPLC Purity | ≥ 99.0% | cem.comcem.com |
| HPLC Purity | ≥ 99.90% | medchemexpress.com |
Enantiomeric Purity Determination
Given that this compound is typically used as the L-enantiomer in peptide synthesis, determining its enantiomeric purity is critical to prevent epimerization and ensure the correct stereochemistry of the final peptide. Chiral HPLC is the preferred method for this analysis, employing specialized chiral stationary phases (CSPs) that can differentiate between enantiomers tamu.eduwindows.netphenomenex.com. High enantiomeric purity, often reported as ≥ 99.7% or ≥ 99.8% enantiomeric excess (ee), is a standard specification for high-quality this compound sigmaaldrich.comcem.comsigmaaldrich.comcem.comweeiboo.comsynzeal.com. Other methods, such as ¹H and ³¹P NMR spectroscopy in the presence of chiral solvating agents, have also been explored for differentiating enantiomers of related compounds, demonstrating the principle of chiral discrimination tamu.edu.
Impurity Profiling and Control
The presence of impurities in this compound can significantly impact peptide synthesis efficiency, yield, and the purity of the final peptide product. Common impurities arise from side reactions during synthesis or degradation during storage.
Detection and Mitigation of Dipeptide and Free Amino Acid Impurities
Dipeptide impurities, such as Fmoc-Trp(Boc)-Trp(Boc)-OH, and free amino acid impurities, like Fmoc-Trp-OH or H-Trp(Boc)-OH, can form during the synthesis of this compound itself nih.govsigmaaldrich.commerck-lifescience.com.tw. These impurities can be incorporated into the growing peptide chain, leading to truncated or modified sequences. High-quality manufacturers specify very low levels of these impurities, typically ≤ 0.1% for dipeptides and ≤ 0.2% for free amino acids, as confirmed by HPLC sigmaaldrich.comweeiboo.comsigmaaldrich.commerck-lifescience.com.tw. Strict quality control measures during manufacturing and appropriate storage conditions are crucial for minimizing these contaminants.
Table 2: Specified Impurity Levels in this compound
| Impurity Type | Specification | Reference |
| Dipeptide impurities | ≤ 0.1% | sigmaaldrich.comweeiboo.com |
| Fmoc-Trp(Boc)-Trp(Boc)-OH | ≤ 0.1% | sigmaaldrich.com |
| Fmoc-Trp(Boc)-Trp(Boc)-OH | ≤ 0.3% | cblpatras.gr |
| Free amino acid assay (HPLC) | ≤ 0.2% | sigmaaldrich.comweeiboo.com |
| H-Trp(Boc)-OH | ≤ 0.05% | cblpatras.gr |
| Fmoc-Trp-OH | ≤ 1.0% | sigmaaldrich.comweeiboo.com |
Analysis of Acetyl-based Impurities
While not as frequently detailed as dipeptide or free amino acid impurities, acetyl-based impurities can also arise during synthesis or handling. The presence of acetic acid, for instance, is a concern as it can lead to chain termination during peptide synthesis and is not readily detected by RP-HPLC sigmaaldrich.comnih.govmerck-lifescience.com.tw. Reputable suppliers ensure very low acetate (B1210297) content, typically less than 0.02%, to mitigate this issue sigmaaldrich.comnih.govmerck-lifescience.com.tw.
Spectroscopic Characterization
Spectroscopic techniques provide definitive confirmation of the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. Characteristic chemical shifts for the Fmoc group, the indole (B1671886) ring protons, the Boc protecting group, and the amino acid backbone are observed, providing detailed structural information medchemexpress.comrsc.orgvulcanchem.com. NMR is also crucial for identifying and quantifying impurities that may not be easily resolved by HPLC.
UV-Vis Spectroscopy: The presence of the Fmoc and tryptophan chromophores results in characteristic UV-Vis absorption spectra. Peaks are typically observed in the range of 250-300 nm, with specific maxima related to the aromatic systems nih.govarizona.eduresearchgate.net. UV-Vis spectroscopy can be used for quantitative analysis and to monitor reactions involving these chromophores.
Fluorescence Spectroscopy: Tryptophan's intrinsic fluorescence, along with that of the Fmoc group, can be utilized for characterization nih.govrsc.org. Fluorescence emission and excitation spectra provide additional data points for identity confirmation and can be sensitive to the local environment and potential interactions within the molecule or in supramolecular assemblies nih.gov.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to assess the secondary structure and chirality of molecules. While primarily used for peptides, CD can also provide information about the chiral environment and potential self-assembly characteristics of Fmoc-amino acid derivatives nih.govresearchgate.net.
Compound List:
this compound
Fmoc-β-Ala-OH
Fmoc-Trp(Boc)-Trp(Boc)-OH
Fmoc-Trp-OH
H-Trp(Boc)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-D-Trp(Boc)-OH
Fmoc-Tyr(tBu)-OH
Boc-Ser-OH
Fmoc-Lys(Boc)-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Cys(Trt)-OH
Fmoc-His(Trt)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-D-Asp(OtBu)-OH
Fmoc-D-Glu(OtBu)-OH
Fmoc-D-Tyr(tBu)-OH
Fmoc-D-His(Trt)-OH
Fmoc-D-Lys(Boc)-OH
Fmoc-D-Asn(Trt)-OH
Fmoc-D-Gln(Trt)-OH
Fmoc-D-Arg(Pbf)-OH
Fmoc-D-Ser(tBu)-OH
Fmoc-D-Thr(tBu)-OH
Fmoc-Met-OH
Fmoc-Leu-OH
Fmoc-Gln(Trt)-OH
Fmoc-Val-OH
Fmoc-Phe-OH
Fmoc-Ala-OH
Fmoc-His(1-Trt)-OH
Fmoc-Trp(For)-OH
Fmoc-Lys(Mtt)-OH
Fmoc-Lys(Dde)-OH
Fmoc-Lys(ivDde)-OH
Fmoc-Lys(Z)-OH
Fmoc-Ser(Aloc)-OH
Fmoc-Gly-OH
Fmoc-Lys(Aloc)-OH
Fmoc-Tyr(tBu)-OH
Fmoc-Trp(Boc)-N(H)CH2CCH
H-Trp(Boc)-Arg(Pbf)-N(H)CH2CCH
Fmoc-Arg(Pbf)-Trp(Boc)-N(H)CH2CCH
H-Trp(Boc)-Arg(Pbf)-triazol-benzene
(H-Trp(Boc)-Arg(Pbf)-triazole)3-benzene
Fmoc-F(5)-Phe-PEG
Fmoc-F(5)-Phe-OH
Fmoc-RGD
Fmoc-GRD
Stability Studies under Various Conditions
Maintaining the chemical integrity of this compound is crucial for its successful application in peptide synthesis. Stability studies assess how the compound behaves under different environmental and chemical conditions, providing essential data for its proper handling, storage, and use.
Acid Lability Studies
The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan is known for its acid lability. Understanding this characteristic is vital, especially during the final cleavage steps of peptide synthesis, which often involve strong acids like trifluoroacetic acid (TFA). Research has investigated the comparative lability of this compound under acidic conditions.
A comparative study examined the acid lability of this compound against Fmoc-Trp(Thp)-OH (where Thp is tetrahydropyranyl). When subjected to a cleavage cocktail comprising TFA/H₂O/CH₂Cl₂ (10:2:88) for one hour, Fmoc-Trp(Thp)-OH showed approximately 90% deprotection. In contrast, this compound under the same acidic conditions exhibited approximately 69% deprotection researchgate.net. This indicates that while the Boc group on the indole nitrogen is susceptible to acid cleavage, its lability profile may differ from other indole protecting groups, and specific conditions are required for its selective removal without compromising the peptide chain. The Boc group's primary role is to protect the indole nitrogen from alkylation and sulfonation during acidic cleavage steps, which is critical for preventing unwanted modifications of the tryptophan residue sigmaaldrich.com.
Storage Conditions for Maintaining Integrity
Proper storage conditions are essential to preserve the quality and stability of this compound. Manufacturers and suppliers typically provide specific recommendations to ensure the compound remains within its defined specifications.
Key storage recommendations include:
Temperature: While some sources suggest storage at room temperature (15-25°C) sigmaaldrich.com, the majority of recommendations emphasize refrigerated conditions. Common storage temperatures include 2-8°C sigmaaldrich.comchemicalbook.comnbinno.comchemscene.comsigmaaldrich.com or -20°C sriramchem.comraybiotech.commybiosource.commybiosource.comapexbt.com. For short-term storage, 4°C is also cited mybiosource.commybiosource.comcusabio.comanaspec.com. Long-term storage at -20°C to -80°C is suggested for maintaining integrity over extended periods, often with a general shelf life of around six months for lyophilized forms mybiosource.commybiosource.comcusabio.com.
Environmental Factors: this compound is often described as moisture-sensitive chemicalbook.com, necessitating storage in a tightly sealed container sriramchem.com. Protection from light and moisture is also advised sriramchem.com.
Handling: To maintain stability, it is recommended to avoid repeated freeze-thaw cycles mybiosource.commybiosource.comlabmartgh.com. For products without explicit retest or expiration dates, routine inspection by customers is advised to ensure performance sigmaaldrich.comsigmaaldrich.com.
Table 1: Recommended Storage Conditions for this compound
| Temperature | Other Conditions | Notes | Reference(s) |
| 15-25°C | - | - | sigmaaldrich.com |
| 2-8°C | Tightly sealed container, protected from light/moisture, store under inert gas, moisture sensitive | - | sigmaaldrich.comchemicalbook.comnbinno.comchemscene.comsigmaaldrich.comsriramchem.com |
| -20°C | Tightly sealed container, protected from light/moisture | Avoid repeated freeze-thaw cycles | sriramchem.comraybiotech.commybiosource.commybiosource.comapexbt.com |
| -20°C to -80°C | - | Long term (approx. 6 months), avoid repeated freeze-thaw cycles | mybiosource.commybiosource.comcusabio.com |
| 4°C | - | Short term (up to 1 week) | mybiosource.commybiosource.comcusabio.comanaspec.com |
Quality Management Systems (e.g., GMP) in this compound Production for Research
The production of research-grade chemicals like this compound demands stringent quality control measures to ensure batch-to-batch consistency and high purity. Adherence to quality management systems, such as those aligned with Good Manufacturing Practices (GMP), is crucial for reliable research outcomes.
Purity Standards and Analytical Methods: Manufacturers specify purity levels, typically determined by High-Performance Liquid Chromatography (HPLC), to guarantee the suitability of the compound for peptide synthesis. Common purity specifications include:
≥97.0% (HPLC) sigmaaldrich.comsigmaaldrich.comlabmartgh.com
≥97.5% (HPLC) sigmaaldrich.com
≥98% (HPLC) sriramchem.com
≥99.0% (HPLC Purity) cem.com
≥99.8% (Enantiomeric Purity) cem.com
Other batches may report purities of 98.00%, 99.78%, or 99.86%, often with supporting NMR data apexbt.com.
Other analytical techniques employed for quality control include TLC (Thin-Layer Chromatography) sigmaaldrich.com, optical rotation measurements sigmaaldrich.comsigmaaldrich.com, and melting point analysis chemicalbook.comnbinno.comsigmaaldrich.com. These methods collectively verify the identity, purity, and stereochemical integrity of the this compound.
Quality Assurance and GMP Compliance: Companies involved in the production of this compound often highlight their commitment to quality. This includes manufacturing in facilities that adhere to international standards, such as ISO 9001:2015 certification mybiosource.commybiosource.com. Some operations may also involve cGMP API (Active Pharmaceutical Ingredient) manufacturing units, indicating a high level of quality control applicable to pharmaceutical development, which includes analytical method development and validation for research and commercial production synzeal.com. The emphasis on "high quality" and "high purity" underscores the importance of these standards for ensuring accurate and reproducible results in peptide synthesis and related research applications sigmaaldrich.comsriramchem.comlabmartgh.com.
Table 2: Typical Purity Specifications and Analytical Methods for this compound
| Purity Specification | Analytical Method(s) | Notes | Reference(s) |
| ≥90.0% | Acidimetric | - | sigmaaldrich.com |
| ≥97.5% | HPLC | - | sigmaaldrich.com |
| ≥98% | TLC | - | sigmaaldrich.com |
| ≥98% | HPLC | - | sriramchem.com |
| ≥97.0% | HPLC | - | sigmaaldrich.comsigmaaldrich.comlabmartgh.com |
| ≥99.0% | HPLC Purity | Certified with highest quality specifications | cem.com |
| ≥99.8% | Enantiomeric Purity | Certified with highest quality specifications | cem.com |
| 98.00% | - | Specific batch data | apexbt.com |
| 99.78% | HPLC, NMR | Specific batch data | apexbt.com |
| 99.86% | HPLC, NMR | Specific batch data | apexbt.com |
| 98% | - | Specific batch data | chemscene.com |
| - | Optical Rotation | [α]²⁰/D −21±2°, c = 1% in DMF | sigmaaldrich.comsigmaaldrich.com |
| - | Melting Point | ~97°C (decomposes before melting) | chemicalbook.comnbinno.comsigmaaldrich.com |
Q & A
Q. What are the standard protocols for incorporating Fmoc-Trp(Boc)-OH into solid-phase peptide synthesis (SPPS)?
this compound is typically coupled using 2-chlorotrityl resin and activated with reagents like HCTU or TBTU in the presence of DIEA (1–2 eq.) in DMF. The Boc group on the Trp side chain prevents alkylation during acidic cleavage, while the Fmoc group allows stepwise elongation . After coupling, the Fmoc group is removed with 20% piperidine in DMF. For optimal results, monitor coupling efficiency via Kaiser or chloranil tests.
Q. Why is the Boc protection critical for Trp residues in Fmoc-based SPPS?
The Boc group on Trp’s indole nitrogen prevents side reactions, such as alkylation by benzyl or p-methoxybenzyl cations generated during resin cleavage with TFA. This protection is essential for maintaining peptide integrity, especially in sequences containing multiple acid-sensitive residues .
Q. How should this compound be stored to prevent degradation?
Store at –20°C in a desiccator under inert gas (e.g., argon). Avoid prolonged exposure to moisture or light, as the Boc group is susceptible to acidic hydrolysis. For long-term storage, lyophilize and keep in sealed amber vials .
Q. What analytical methods are recommended for verifying this compound incorporation?
Use LC-MS or MALDI-TOF to confirm molecular weight. For purity assessment, HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) is standard. FT-IR can validate the presence of Boc (C=O stretch at ~1680 cm⁻¹) and Fmoc (aromatic C–H at ~3050 cm⁻¹) groups .
Advanced Research Questions
Q. How can this compound be used to design combinatorial peptide libraries for structure-activity relationship (SAR) studies?
Incorporate this compound as a variable residue in split-and-pool synthesis. Use orthogonal protection (e.g., ivDde for Lys) to enable selective deprotection. Post-cleavage, screen libraries against targets (e.g., antimicrobial activity in ) using SPR or fluorescence assays. Statistical analysis (e.g., PCA) identifies key Trp interactions .
Q. What strategies mitigate Trp oxidation during peptide synthesis and purification?
Add 0.1% TCEP (a reducing agent) to cleavage cocktails to prevent indole oxidation. Use oxygen-free solvents (degassed DMF or NMP) during SPPS. Post-synthesis, lyophilize under argon and store peptides at –80°C with antioxidants (e.g., BHT) .
Q. How does this compound enable the synthesis of self-assembled nanostructures?
Dilute HFIP solutions of this compound in water (final concentration: 2 mM) to form nanoparticles (~500 nm diameter). The Boc group enhances hydrophobicity, driving π-π stacking of indole rings. Characterize assemblies via TEM, DLS, and CD spectroscopy .
Q. What challenges arise when synthesizing Trp-rich peptides, and how are they addressed?
Trp aggregation during SPPS can reduce coupling efficiency. Pre-activate this compound with HATU/DIEA (1:2 ratio) and extend coupling times to 1.5–2 hours. For difficult sequences, incorporate pseudoproline dipeptides (e.g., Fmoc-Trp(Boc)-Ser(ψMe,Mepro)-OH) to reduce chain aggregation .
Q. How do side-chain modifications of this compound influence peptide bioactivity?
Replace Boc with photolabile groups (e.g., NVOC) for light-controlled activation in prodrugs. Fluorinated Trp derivatives (e.g., Fmoc-Trp(5-F)-OH) enhance metabolic stability. Compare bioactivity via IC₅₀ assays (e.g., α-glucosidase inhibition in ) .
Q. What are the implications of using this compound in microwave-assisted SPPS?
Microwave irradiation (50°C, 20 W) accelerates coupling by reducing reaction times (5–10 minutes vs. 1 hour conventionally). However, monitor for racemization via Marfey’s analysis, especially in sensitive sequences like antimicrobial peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
